1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine
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Overview
Description
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with methylthio and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-(methylthio)-5-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)hydrazine
- 1-(4-(Methylthio)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
- 1-methyl-3-(trifluoromethyl)benzene
Uniqueness
1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)hydrazine is unique due to the specific positioning of the methylthio and trifluoromethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H9F3N2OS |
---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
[3-methylsulfanyl-5-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2OS/c1-15-7-3-5(13-12)2-6(4-7)14-8(9,10)11/h2-4,13H,12H2,1H3 |
InChI Key |
OVJSYHJVFCNITB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)OC(F)(F)F)NN |
Origin of Product |
United States |
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